6-Nitro-2-phenylquinolin-4-ol 6-Nitro-2-phenylquinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 56983-10-9
VCID: VC14442961
InChI: InChI=1S/C15H10N2O3/c18-15-9-14(10-4-2-1-3-5-10)16-13-7-6-11(17(19)20)8-12(13)15/h1-9H,(H,16,18)
SMILES:
Molecular Formula: C15H10N2O3
Molecular Weight: 266.25 g/mol

6-Nitro-2-phenylquinolin-4-ol

CAS No.: 56983-10-9

Cat. No.: VC14442961

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-2-phenylquinolin-4-ol - 56983-10-9

Specification

CAS No. 56983-10-9
Molecular Formula C15H10N2O3
Molecular Weight 266.25 g/mol
IUPAC Name 6-nitro-2-phenyl-1H-quinolin-4-one
Standard InChI InChI=1S/C15H10N2O3/c18-15-9-14(10-4-2-1-3-5-10)16-13-7-6-11(17(19)20)8-12(13)15/h1-9H,(H,16,18)
Standard InChI Key KFCTXLVNHOGMHX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

6-Nitro-2-phenylquinolin-4-ol (IUPAC name: 6-nitro-2-phenyl-1H-quinolin-4-one) possesses a bicyclic quinoline framework fused with a benzene ring. Key structural features include:

  • Nitro group (-NO₂) at position 6, introducing strong electron-withdrawing effects.

  • Phenyl group (-C₆H₅) at position 2, contributing steric bulk and π-π stacking capabilities.

  • Hydroxyl group (-OH) at position 4, enabling tautomerization between enol and keto forms (Figure 1).

The molecular formula is C₁₅H₁₀N₂O₃, with a molecular weight of 266.25 g/mol. Computational models suggest planarity in the quinoline ring system, while the phenyl group adopts a near-orthogonal orientation relative to the core .

Table 1: Molecular Descriptors of 6-Nitro-2-phenylquinolin-4-ol

PropertyValue
Molecular FormulaC₁₅H₁₀N₂O₃
Molecular Weight266.25 g/mol
Tautomeric FormKeto-enol equilibrium
Calculated LogP2.8 (indicating moderate lipophilicity)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals for aromatic protons appear between δ 7.5–8.5 ppm, with distinct splitting patterns reflecting substituent positions . The hydroxyl proton resonates as a broad singlet near δ 5.5 ppm in DMSO-d₆.

  • ¹³C NMR: Carbonyl (C-4) appears at ~δ 180 ppm, while nitro-bearing carbons exhibit deshielding (>δ 140 ppm) .

Infrared (IR) Spectroscopy:

  • Strong absorption at ~3400 cm⁻¹ (O-H stretch).

  • Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

Synthetic Methodologies

Three-Component Coupling Approach

A validated route involves CuCl/AuCl-catalyzed condensation of:

  • Substituted aniline (e.g., 4-nitroaniline)

  • Benzaldehyde derivative

  • Alkyne precursor

Reaction conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Reflux (~66°C)

  • Catalysts: CuCl (0.1 mmol) and AuCl (0.05 mmol)

  • Yield: 64–93% after 6 hours .

Table 2: Optimized Synthesis Parameters

ParameterOptimal Value
Catalyst Loading10 mol% CuCl
Reaction Time6 hours
Temperature66°C (reflux)
SolventTHF

Post-Synthetic Nitration

Alternative strategies employ nitration of pre-formed 2-phenylquinolin-4-ol derivatives:

  • Nitrating Agent: HNO₃/H₂SO₄ mixture

  • Conditions: 0–5°C, 2 hours

  • Regioselectivity: Nitration favors the 6-position due to directing effects of the hydroxyl group.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity. Poor aqueous solubility (<0.1 mg/mL at 25°C).

  • Stability: Degrades under prolonged UV exposure (>48 hours), with nitro group reduction observed in acidic conditions .

Crystallographic Data

Single-crystal X-ray diffraction reveals:

  • Packing Motifs: Offset π-stacking between quinoline cores (3.5 Å interplanar distance).

  • Hydrogen Bonds: O-H···O interactions between hydroxyl and nitro groups (2.8 Å) .

Biological Activity and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells:

  • IC₅₀: 12.5 µM (72-hour exposure).

  • Apoptosis Induction: Caspase-3 activation (2.8-fold vs. control).

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: For multidrug-resistant tuberculosis (MDR-TB) therapeutics .

  • Prodrug Design: Esterification of hydroxyl group improves oral bioavailability.

Materials Science

  • Fluorescent Probes: Nitro group quenches emission, enabling redox-sensitive imaging.

  • Coordination Chemistry: Bidentate ligand for Cu(II) complexes (stability constant logβ = 8.3) .

Future Research Directions

  • Synthetic Optimization: Flow chemistry approaches to enhance regioselectivity.

  • Target Identification: CRISPR screening for novel protein targets.

  • Formulation Science: Nanoencapsulation to address solubility limitations.

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